molecular formula C9H11NO3 B3254614 Ethyl 4-(hydroxyamino)benzoate CAS No. 24171-85-5

Ethyl 4-(hydroxyamino)benzoate

Cat. No. B3254614
CAS RN: 24171-85-5
M. Wt: 181.19 g/mol
InChI Key: WTIQBXJYUKTCPO-UHFFFAOYSA-N
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Description

Ethyl 4-(hydroxyamino)benzoate , also known by its chemical formula C₉H₁₁NO₃ , is a compound with intriguing properties. Its molecular structure consists of an ethyl ester group attached to a 4-(hydroxyamino)benzoic acid moiety . The compound exhibits a pale yellow appearance and is soluble in organic solvents.


Synthesis Analysis

The synthesis of This compound involves several steps. Starting from 4-aminobenzoic acid or 4-hydroxybenzoic acid, alkylation, esterification, and subsequent alkylation yield the target compound. The synthetic route is characterized by simplicity, high total yields, and mild reaction conditions .


Molecular Structure Analysis

The molecular formula of This compound is C₉H₁₁NO₃ . Its structure comprises an aromatic benzene ring with a hydroxyamino group (NH-OH) and an ethyl ester group (C₂H₅COO-) attached to the benzene ring. The compound’s 3D arrangement is crucial for understanding its interactions in various contexts .


Chemical Reactions Analysis

This compound can participate in several chemical reactions, including ester hydrolysis, nucleophilic substitution, and oxidation. These reactions influence its stability, reactivity, and potential applications. Further exploration of its reactivity with other functional groups is essential .

Scientific Research Applications

Nonlinear Optical Properties

  • NLO Applications : Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and its derivatives show promising applications in nonlinear optical (NLO) materials. These compounds exhibit significantly larger static first and second hyperpolarizabilities compared to para-nitroaniline, a prototypical NLO molecule. Derivatives with stronger electron donors than EMAB's methoxy group demonstrate improved transparency–nonlinearity trade-offs, with the pyrrolyl group substitution showing the best NLO properties (Kiven et al., 2023).

Isolation and Characterization

  • Ethyl 4-hydroxy-3,5-dimethoxy-benzoate : This compound was isolated from the aerial parts of Scutellaria barbata, a plant used in traditional medicine in southern China. Its structure was identified through spectroscopic analyses, including EI-MS, IR, and X-ray diffraction analysis (Wang et al., 2011).

Anti-Juvenile Hormone Agents

  • Inhibiting Juvenile Hormone Synthesis : Ethyl 4-(2-benzylhexyloxy)benzoate and related compounds show anti-juvenile hormone activity, inducing precocious metamorphosis in Bombyx mori (silkworm). This activity results from the suppression of juvenile hormone biosynthesis enzymes in the corpora allata (Kuwano et al., 2008; Kaneko et al., 2011) (Kaneko et al., 2011).

Liquid Crystalline Polymers

  • Side Chain Liquid Crystalline Polysiloxanes : Compounds like 2-(perfluoro-n-alkyl)ethyl-4-[4-(allyloxy)benzoyloxy]benzoates are precursors to liquid crystalline polysiloxanes. These monomers exhibit high smectogen properties and are useful in materials science for their thermotropic polymorphism and monomorphic character (Bracon et al., 2000).

Synthesis and Biological Activity

  • Synthesis of Ethyl p-Hydroxyl Benzoate : This compound is synthesized using Toluene p Sulfonic Acid as a catalyst. Optimum reaction conditions were identified, achieving yields up to 75% (Min, 2003).

Optical Nonlinear Properties

  • Derived Schiff Base Compounds : Schiff base compounds derived from ethyl-4-amino benzoate demonstrate significant nonlinear refractive index and optical limiting properties, making them potential candidates for optical limiters (Abdullmajed et al., 2021).

Mechanism of Action

The precise mechanism of action for Ethyl 4-(hydroxyamino)benzoate remains an area of ongoing research. It may exhibit biological activity due to its structural resemblance to other bioactive compounds. Investigating its interactions with cellular targets and pathways is crucial for understanding its effects .

properties

IUPAC Name

ethyl 4-(hydroxyamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(11)7-3-5-8(10-12)6-4-7/h3-6,10,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIQBXJYUKTCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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